

Technical Guide on the Chemical Properties of Benzene, (hexyloxy)-

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Benzene, (hexyloxy)-

Cat. No.: B074731

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzene, (hexyloxy)-, also known as hexyloxybenzene or phenyl hexyl ether, is an aromatic ether with the chemical formula $C_{12}H_{18}O$.^{[1][2][3]} Its structure consists of a stable benzene ring bonded to a flexible hexyloxy group ($-O-C_6H_{13}$).^[1] This combination of a rigid aromatic core and a nonpolar alkyl chain imparts distinct chemical characteristics, making it a valuable intermediate in modern organic synthesis and a key building block in materials science.^[1] Its applications include the synthesis of liquid crystals, organic electronics, and its use as a fragrance ingredient owing to its subtle floral scent.^{[1][2]} This document provides a comprehensive overview of its chemical properties, synthesis protocols, and spectroscopic data.

Physicochemical Properties

The physical and chemical properties of hexyloxybenzene are summarized below. Data is compiled from various sources, with a preference for experimentally determined values over calculated estimates where available.

Table 2.1: General and Physicochemical Properties of Hexyloxybenzene

Property	Value	Source(s)
IUPAC Name	hexoxybenzene	[4]
Synonyms	Hexyloxybenzene, n-Hexyl phenyl ether	[2][4]
CAS Number	1132-66-7	[1][2][4]
Molecular Formula	C ₁₂ H ₁₈ O	[1][2]
Molecular Weight	178.27 g/mol	[1][2]
Appearance	Colorless liquid with a subtle floral scent	[2]
Melting Point	-19 °C	[2]
Boiling Point	240 °C (estimate)	[2]
Density	0.9174 g/cm ³	[2]
Flash Point	92.4 °C	[2]
Vapor Pressure	0.0602 mmHg at 25 °C	[2]
Refractive Index	1.4921 (estimate)	[2]
Water Solubility	Insoluble	[2]
Octanol/Water Partition Coeff. (logP)	4.6	[4]
Topological Polar Surface Area	9.2 Å ²	[1]
Rotatable Bond Count	6	[1][4]
Hydrogen Bond Donor Count	0	[1][4]
Hydrogen Bond Acceptor Count	1	[1][4]

Chemical Reactivity and Profile

Hexyloxybenzene's reactivity is primarily defined by its two main components: the aromatic ring and the ether linkage.

Electrophilic Aromatic Substitution (EAS)

The hexyloxy group ($-\text{O}-\text{C}_6\text{H}_{13}$) is a potent activating group in electrophilic aromatic substitution reactions.^[1] By donating electron density to the benzene ring through resonance, it stabilizes the arenium ion intermediate, increasing the reaction rate compared to unsubstituted benzene. This electron-donating nature directs incoming electrophiles to the ortho and para positions. Common EAS reactions include:

- **Halogenation:** Reaction with halogens (e.g., Br_2) in the presence of a Lewis acid catalyst leads to ortho- and para-substituted products.^{[5][6]}
- **Nitration:** Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro group ($-\text{NO}_2$), predominantly at the para position, forming 1-(hexyloxy)-4-nitrobenzene.^[1]
- **Friedel-Crafts Alkylation and Acylation:** Reaction with alkyl or acyl halides in the presence of a Lewis acid attaches alkyl or acyl groups to the ring, again favoring the ortho and para positions.

Reactions of the Hexyloxy Group

The hexyloxy group itself can undergo certain reactions:

- **Ether Cleavage:** While generally stable, the ether linkage can be cleaved under harsh conditions using strong acids like HBr or HI .
- **Oxidation:** The alkyloxy side chain is susceptible to oxidation by strong oxidizing agents, such as potassium permanganate (KMnO_4) in an acidic environment. This can lead to the cleavage of the alkyl chain.^[1]

Experimental Protocols

Synthesis via Williamson Ether Synthesis

The most common and efficient method for preparing hexyloxybenzene is the Williamson ether synthesis.^[1] This $\text{S}_\text{N}2$ reaction involves the deprotonation of a phenol to form a nucleophilic

phenoxide ion, which then displaces a halide from a primary alkyl halide.[3][7]

Reaction: Phenol + 1-Bromohexane → Hexyloxybenzene

Methodology:

- Deprotonation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol in a suitable solvent such as ethanol or DMF.[8][9]
- Add a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to the solution portion-wise.[1][8] The reaction is exothermic and generates the sodium or potassium phenoxide salt. The mixture is typically stirred for 10-20 minutes to ensure complete formation of the phenoxide.
- Nucleophilic Substitution: Add 1-bromohexane (or another hexyl halide) to the flask. The amount should be in a slight molar excess relative to the phenol.[8]
- Reflux: Heat the reaction mixture to reflux. The temperature will depend on the solvent used (e.g., 78 °C for ethanol).[8] The reaction is typically refluxed for 1 to 3 hours to ensure completion.
- Work-up and Extraction: After cooling the mixture to room temperature, transfer it to a separatory funnel. Add diethyl ether to dissolve the organic product and water to dissolve the inorganic salts.[3]
- Shake the funnel to partition the components and separate the aqueous layer. Wash the organic layer sequentially with a dilute NaOH solution (to remove any unreacted phenol) and then with a saturated sodium chloride solution (brine) to remove residual water.[3]
- Drying and Purification: Dry the separated organic layer over an anhydrous drying agent like anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent.
- Remove the solvent (diethyl ether) using a rotary evaporator. The crude hexyloxybenzene can then be purified by vacuum distillation to yield the final product.

Electrophilic Bromination Protocol

This protocol describes the introduction of a bromine atom onto the aromatic ring, which is activated by the hexyloxy group.

Reaction: Hexyloxybenzene + Br₂ $\xrightarrow{\text{FeBr}_3}$ o-Bromohexyloxybenzene + p-Bromohexyloxybenzene

Methodology:

- Setup: In a three-necked flask protected from moisture with a drying tube, dissolve hexyloxybenzene in a dry, inert solvent like carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂). Cool the flask in an ice bath.
- Catalyst: Add a catalytic amount of a Lewis acid, such as iron(III) bromide (FeBr₃).[\[10\]](#)
- Addition of Bromine: While stirring vigorously, add a solution of bromine (Br₂) in the same solvent dropwise to the flask. Maintain the temperature below 5 °C during the addition.
- Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours or until the red-brown color of the bromine disappears.
- Quenching and Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bisulfite (NaHSO₃) to destroy any excess bromine.
- Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with water and then brine.
- Purification: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent by rotary evaporation. The resulting product will be a mixture of ortho and para isomers, which can be separated by column chromatography.

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the structure of **Benzene, (hexyloxy)-**.

Table 5.1: ¹H NMR Spectroscopic Data (CDCl₃)

Protons	Chemical Shift (δ , ppm)	Multiplicity
Aromatic (ortho, meta, para)	6.8 - 7.3	Multiplet
Methylene (-O-CH ₂ -)	~3.9	Triplet
Other Methylene (-CH ₂ -) ₄	1.3 - 1.8	Multiplets
Terminal Methyl (-CH ₃)	~0.9	Triplet
Data interpreted from BenchChem[1]		

Table 5.2: ¹³C NMR Spectroscopic Data (CDCl₃)

Carbon Atom	Chemical Shift (δ , ppm)
Aromatic (C-O)	~159
Aromatic (CH)	114, 121, 129
Methylene (-O-CH ₂ -)	~68
Other Methylene (-CH ₂ -) ₄	14 - 32
Terminal Methyl (-CH ₃)	~14
Data interpreted from BenchChem[1]	

Mass Spectrometry (MS): The electron ionization mass spectrum will show a molecular ion (M⁺) peak corresponding to the molecular weight of the compound (m/z = 178).[2] Common fragmentation patterns for alkyl aryl ethers include cleavage of the alkyl chain and the formation of a prominent phenoxy cation or related fragments.

Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups.[1]
[2]

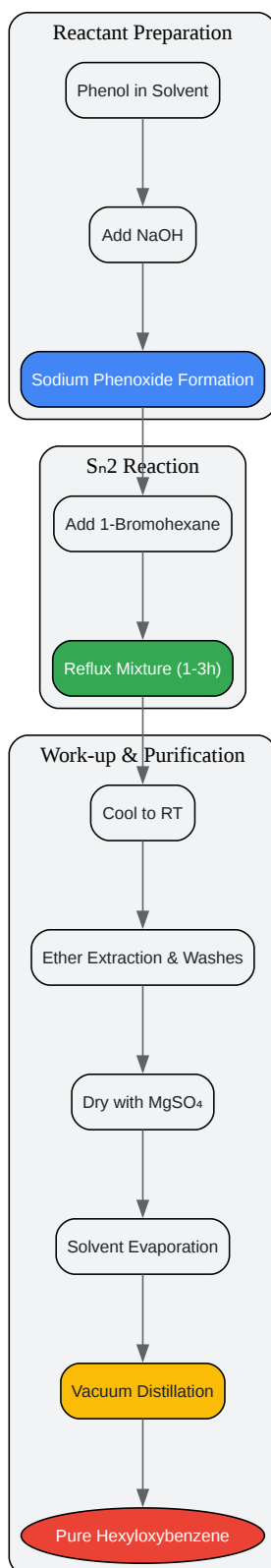
- Aromatic C-H stretch: Peaks observed just above 3000 cm⁻¹.
- Aliphatic C-H stretch: Peaks observed just below 3000 cm⁻¹.

- Aromatic C=C stretch: Absorptions in the 1600-1450 cm^{-1} region.
- Asymmetric C-O-C stretch: A strong, characteristic band for aryl alkyl ethers is found around 1250 cm^{-1} .

Visualized Workflows and Pathways

Synthesis Workflow

The following diagram illustrates the experimental workflow for the Williamson ether synthesis of hexyloxybenzene.

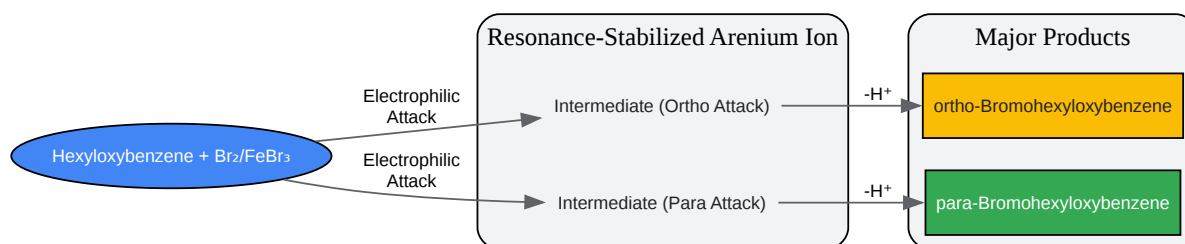


[Click to download full resolution via product page](#)

Caption: Workflow for the Williamson Ether Synthesis of Hexyloxybenzene.

Reaction Pathway

This diagram shows the electrophilic bromination of hexyloxybenzene, highlighting the formation of the resonance-stabilized intermediate and the major products.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Benzene, (hexyloxy)- | 1132-66-7 | Benchchem [benchchem.com]
- 2. Benzene, (hexyloxy)- [webbook.nist.gov]
- 3. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 4. Benzene, (hexyloxy)- | C₁₂H₁₈O | CID 517985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Propose a mechanism for the bromination of ethoxybenzene to give ... | Study Prep in Pearson+ [pearson.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. community.wvu.edu [community.wvu.edu]
- 9. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 10. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Technical Guide on the Chemical Properties of Benzene, (hexyloxy)-]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b074731#benzene-hexyloxy-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com